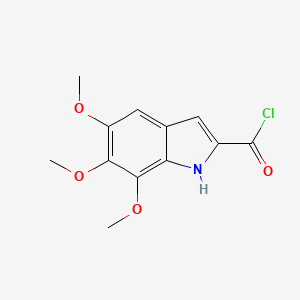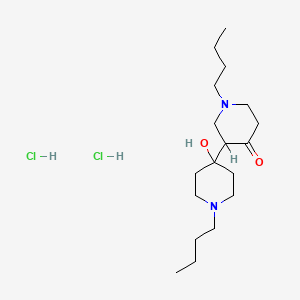
4-Piperidinol, 1-butyl-4-(3-(1-butyl-4-oxo)piperidyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dibutyl-4’-hydroxy-[3,4’-bipiperidin]-4-one dihydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bipiperidine core with hydroxy and dibutyl substituents. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-dibutyl-4’-hydroxy-[3,4’-bipiperidin]-4-one dihydrochloride typically involves a multi-step process. The initial step often includes the formation of the bipiperidine core through a cyclization reaction. Subsequent steps involve the introduction of the hydroxy and dibutyl groups via substitution reactions. The final step includes the conversion to the dihydrochloride form by reacting with hydrochloric acid under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pressure, and pH. Purification steps such as crystallization and recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,1’-Dibutyl-4’-hydroxy-[3,4’-bipiperidin]-4-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the bipiperidine core can be reduced to form alcohols.
Substitution: The dibutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted bipiperidines.
Scientific Research Applications
1,1’-Dibutyl-4’-hydroxy-[3,4’-bipiperidin]-4-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,1’-dibutyl-4’-hydroxy-[3,4’-bipiperidin]-4-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group plays a crucial role in binding to active sites, while the bipiperidine core provides structural stability. The dibutyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
1,1’-Dibutyl-4’-hydroxy-[3,4’-bipiperidin]-4-one: Lacks the dihydrochloride form, resulting in lower solubility.
1,1’-Diethyl-4’-hydroxy-[3,4’-bipiperidin]-4-one dihydrochloride: Similar structure but with ethyl groups instead of butyl groups, affecting its lipophilicity and reactivity.
1,1’-Dibutyl-4’-methoxy-[3,4’-bipiperidin]-4-one dihydrochloride: Contains a methoxy group instead of a hydroxy group, altering its chemical reactivity and binding properties.
Uniqueness
1,1’-Dibutyl-4’-hydroxy-[3,4’-bipiperidin]-4-one dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its high solubility in aqueous solutions and ability to undergo various chemical reactions make it a versatile compound in research and industrial applications.
Properties
CAS No. |
63916-25-6 |
|---|---|
Molecular Formula |
C18H36Cl2N2O2 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
1-butyl-3-(1-butyl-4-hydroxypiperidin-4-yl)piperidin-4-one;dihydrochloride |
InChI |
InChI=1S/C18H34N2O2.2ClH/c1-3-5-10-19-13-8-18(22,9-14-19)16-15-20(11-6-4-2)12-7-17(16)21;;/h16,22H,3-15H2,1-2H3;2*1H |
InChI Key |
RJFIGOFHRFQXMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCC(CC1)(C2CN(CCC2=O)CCCC)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Triphenylmethyl)-1H-imidazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13935026.png)
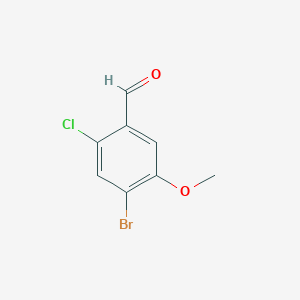
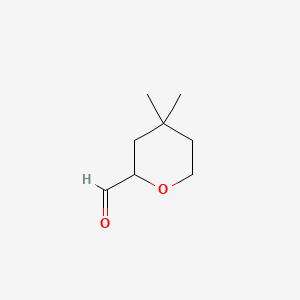
![[2-[2-Acetyloxy-3-(3,4-dimethoxyphenyl)-3-methoxypropyl]-5-methoxyphenyl] acetate](/img/structure/B13935039.png)
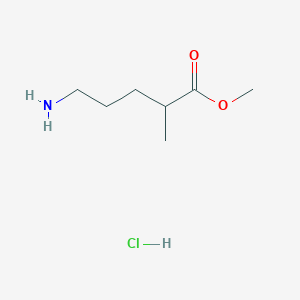

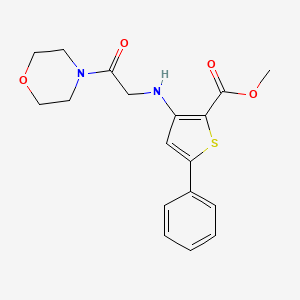
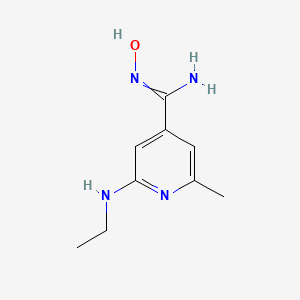
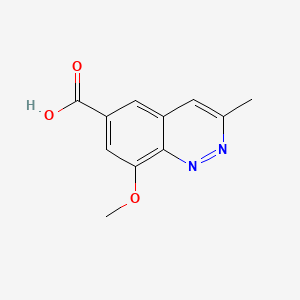
acetic acid](/img/structure/B13935082.png)

![6-Bromo-3-iodoimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13935091.png)

